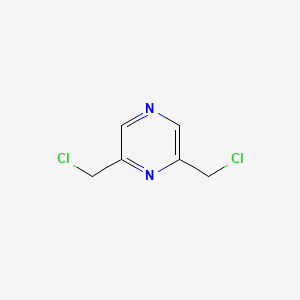
Pyrazine, 2,6-bis(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(chloromethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine. One common method is the reaction of pyrazine with formaldehyde and hydrochloric acid, which results in the formation of 2,6-bis(chloromethyl)pyrazine. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(chloromethyl)pyrazine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The industrial production process also emphasizes safety and environmental considerations, given the use of chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,6-bis(aminomethyl)pyrazine derivative.
Applications De Recherche Scientifique
2,6-Bis(chloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,6-bis(chloromethyl)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary widely based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(bromomethyl)pyrazine: Similar in structure but with bromine atoms instead of chlorine.
2,6-Dichloropyrazine: Lacks the methyl groups but retains the chlorine atoms.
2,6-Dimethylpyrazine: Contains methyl groups without the chlorine atoms.
Uniqueness
2,6-Bis(chloromethyl)pyrazine is unique due to the presence of both chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis
Propriétés
Numéro CAS |
86045-21-8 |
|---|---|
Formule moléculaire |
C6H6Cl2N2 |
Poids moléculaire |
177.03 g/mol |
Nom IUPAC |
2,6-bis(chloromethyl)pyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1-2H2 |
Clé InChI |
BXRCXPYLMJAZJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


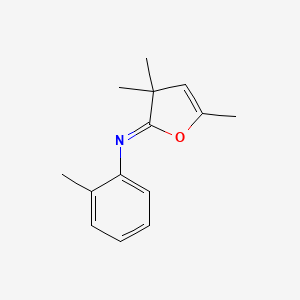
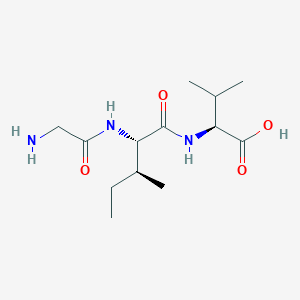

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
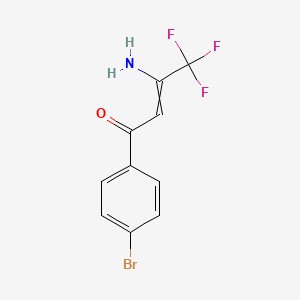
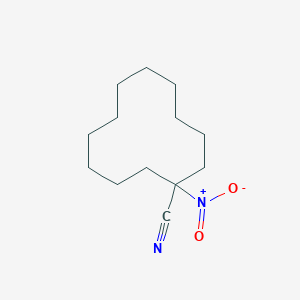
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
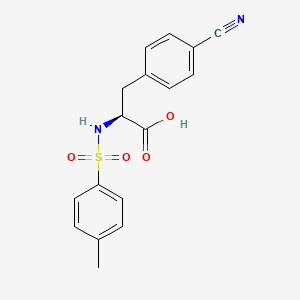

![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)

![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
